
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of cytokines, which are involved in the immune response. CP-690,550 has been shown to have potential therapeutic applications in a variety of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7). By blocking the activity of JAK3, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells such as T cells and B cells. This leads to a reduction in inflammation and the symptoms of immune-mediated diseases.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of JAK3 with high potency and selectivity. In animal models of rheumatoid arthritis and psoriasis, this compound has been shown to reduce inflammation and improve clinical symptoms. In clinical trials, this compound has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis, with a favorable safety profile.
实验室实验的优点和局限性
The advantages of using N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide in lab experiments include its high potency and selectivity as a JAK3 inhibitor, which allows for the specific inhibition of JAK3-mediated signaling pathways. However, the limitations of using this compound in lab experiments include its potential off-target effects on other JAK family members, as well as its potential to affect other signaling pathways that are not directly related to JAK3.
未来方向
For research on N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide include investigating its potential therapeutic applications in other immune-mediated diseases, such as multiple sclerosis and lupus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound, as well as its potential for combination therapy with other drugs. Finally, research is needed to identify potential biomarkers that can be used to predict patient response to this compound and to monitor treatment efficacy.
合成方法
The synthesis of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the oxalamide moiety, which is achieved through the reaction of an amine with an acid chloride. The cyclopropyl group is introduced through a ring-closing metathesis reaction, and the trifluoromethoxyphenyl group is added through a nucleophilic aromatic substitution reaction. The final product is obtained through purification by column chromatography.
科学研究应用
N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in immune-mediated diseases. In vitro studies have shown that this compound is a potent inhibitor of JAK3, with selectivity over other JAK family members. In animal models of rheumatoid arthritis and psoriasis, this compound has been shown to reduce inflammation and improve clinical symptoms. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis and psoriasis, and is currently being investigated for its potential use in other immune-mediated diseases.
属性
IUPAC Name |
N-cyclopropyl-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-5-3-8(4-6-9)17-11(19)10(18)16-7-1-2-7/h3-7H,1-2H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBXGWOKGAOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)
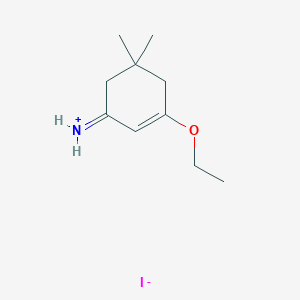
![4-chloro-3-[(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2952348.png)
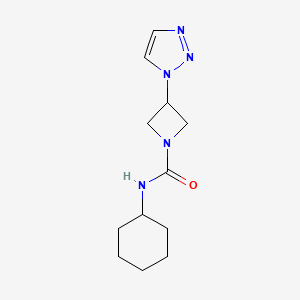
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)
![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)
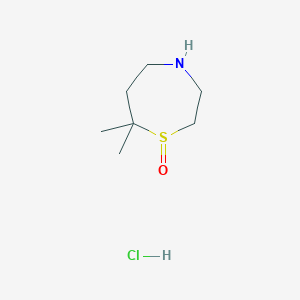
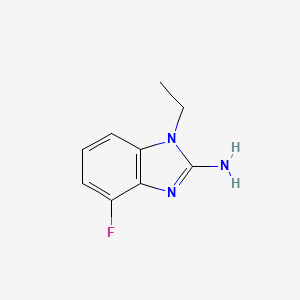
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)
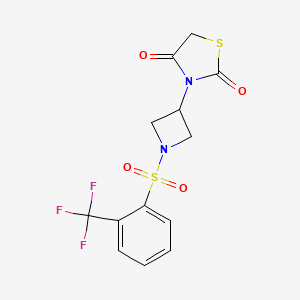

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)